molecular formula C141H210N32O44S B549132 Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH CAS No. 151988-33-9

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH

Cat. No. B549132
M. Wt: 3089.4 g/mol
InChI Key: ODWGEWZOPBDSHW-ISLQBSBZSA-N
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Description

Peptides are short chains of amino acids linked by peptide bonds. They are distinguished from proteins on the basis of size, typically containing 50 or fewer amino acids. The peptide you mentioned is a linear chain of 23 amino acids. Each amino acid in the sequence can have different properties and influences the overall function of the peptide.



Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). The process starts from the C-terminus and proceeds towards the N-terminus, with each amino acid being added in turn. The efficiency of the synthesis can be influenced by the length and sequence of the peptide.



Molecular Structure Analysis

The structure of a peptide can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the three-dimensional structure of the peptide, including the arrangement of the amino acids and the presence of any secondary structures like alpha-helices or beta-sheets.



Chemical Reactions Analysis

Peptides can undergo a variety of chemical reactions, depending on the functional groups present in their amino acids. For example, the side chains of amino acids can participate in acid-base reactions, and peptide bonds can be hydrolyzed.



Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, such as its solubility, stability, and charge, can be influenced by the properties of its constituent amino acids. These properties can be predicted using computational tools and confirmed through experimental studies.


Scientific Research Applications

Amino Acid Sequencing and Protein Analysis

The amino acid sequence Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH relates to the broader field of amino acid sequencing and protein analysis. Research in this area often focuses on identifying the sequence of amino acids in proteins, which is crucial for understanding protein structure and function. For example:

  • Adenylate Kinase from Porcine Muscle : A study detailed the amino-acid composition and sequence of adenylate kinase from porcine muscle, highlighting the importance of sequence analysis in understanding protein functions (Heil et al., 1974).

  • Acylphosphatase from Porcine Skeletal Muscle : Another study determined the amino acid sequence of acylphosphatase from porcine skeletal muscle, emphasizing the significance of sequence determination in understanding enzymatic activities (Mizuno et al., 1985).

Structural Biology and Enzyme Function

Understanding the amino acid sequence of enzymes and proteins is crucial in structural biology. It helps in elucidating the three-dimensional structure of proteins, which is essential for understanding their biological functions. For instance:

  • Glutaredoxin from Rabbit Bone Marrow : Research on the amino acid sequence of glutaredoxin from rabbit bone marrow contributes to our knowledge of protein disulfide reductases, relevant for studying oxidative stress and cellular redox regulation (Hopper et al., 1989).

  • Yeast Proteinase A Inhibitor : The amino acid sequence of yeast proteinase A inhibitor provides insights into the mechanism of protease inhibition, relevant for understanding various cellular processes including apoptosis and autophagy (Biedermann et al., 1980).

Molecular Biology and Biotechnology

The sequence Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH, and similar sequences, are valuable in molecular biology and biotechnology for the design of synthetic peptides, understanding protein-protein interactions, and developing therapeutic agents.

  • Chicken Muscle Acylphosphatase Isozyme : The amino acid sequence of chicken muscle acylphosphatase isozyme contributes to the understanding of isozyme diversity and its implications in metabolic regulation and disease (Minowa et al., 1987).

Safety And Hazards

The safety and potential hazards associated with a peptide depend on its specific properties and uses. For example, some peptides are used as therapeutics and have been extensively tested for safety and efficacy in clinical trials.


Future Directions

The study of peptides is a rapidly evolving field, with new techniques for peptide synthesis and analysis being developed. Future research may also discover new functions for peptides and develop novel peptide-based therapeutics.


properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C141H210N32O44S/c1-16-73(10)115(139(214)160-93(48-56-111(190)191)126(201)167-101(66-106(147)181)132(207)157-90(45-53-108(184)185)123(198)155-89(44-52-107(182)183)122(197)154-87(42-50-104(145)179)121(196)156-91(46-54-109(186)187)124(199)165-99(64-80-37-39-82(177)40-38-80)133(208)170-112(70(4)5)136(211)159-88(43-51-105(146)180)127(202)173-116(76(13)175)140(215)171-114(72(8)9)137(212)161-95(141(216)217)36-26-28-59-143)172-134(209)98(63-79-31-21-18-22-32-79)166-131(206)100(65-81-67-148-84-34-24-23-33-83(81)84)162-118(193)75(12)150-119(194)86(41-49-103(144)178)153-120(195)85(35-25-27-58-142)152-129(204)96(61-69(2)3)163-130(205)97(62-78-29-19-17-20-30-78)164-125(200)92(47-55-110(188)189)158-135(210)102(68-174)168-138(213)113(71(6)7)169-128(203)94(57-60-218-15)151-117(192)74(11)149-77(14)176/h17-24,29-34,37-40,67,69-76,85-102,112-116,148,174-175,177H,16,25-28,35-36,41-66,68,142-143H2,1-15H3,(H2,144,178)(H2,145,179)(H2,146,180)(H2,147,181)(H,149,176)(H,150,194)(H,151,192)(H,152,204)(H,153,195)(H,154,197)(H,155,198)(H,156,196)(H,157,207)(H,158,210)(H,159,211)(H,160,214)(H,161,212)(H,162,193)(H,163,205)(H,164,200)(H,165,199)(H,166,206)(H,167,201)(H,168,213)(H,169,203)(H,170,208)(H,171,215)(H,172,209)(H,173,202)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,216,217)/t73-,74-,75-,76+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,112-,113-,114-,115-,116-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWGEWZOPBDSHW-ISLQBSBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C141H210N32O44S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3089.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH

Citations

For This Compound
2
Citations
C Qin, KD Buxton, S Pepe, AH Cao… - British journal of …, 2013 - Wiley Online Library
… The ANX-A1 N-terminal -derived peptide Ac-ANX-A1 2–26 (Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH, …
Number of citations: 62 bpspubs.onlinelibrary.wiley.com
RH Ritchie, JM Gordon, OL Woodman… - British journal of …, 2005 - Wiley Online Library
… Anx-1 2–26 (Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH) was synthesised by Ian Moss, Imperial College, London, …
Number of citations: 41 bpspubs.onlinelibrary.wiley.com

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